2-(1H-imidazol-1-yl)acetic acid hydrochloride
Description
2-(1H-Imidazol-1-yl)acetic acid hydrochloride (CAS 87266-37-3) is a hydrochloride salt of a substituted acetic acid derivative featuring a 1H-imidazole ring. Its molecular formula is C₅H₇ClN₂O₂, with a molecular weight of 162.57 g/mol . The compound is synthesized via nucleophilic substitution reactions, such as the reaction of imidazole with chloroacetyl chloride followed by hydrolysis and HCl treatment . It serves as a key intermediate in medicinal chemistry, particularly for synthesizing bisphosphonates (e.g., [1-hydroxy-2-(1H-imidazol-1-yl)-ethylidene]bisphosphonic acid) and bioactive heterocycles .
Properties
IUPAC Name |
2-imidazol-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJSYXGKHQHRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516159 | |
| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87266-37-3 | |
| Record name | (1H-Imidazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent-Free Two-Step Synthesis via N-Alkylation and Hydrolysis
Overview:
A notable environmentally friendly and practical method involves a solvent-free two-step process starting from imidazole and tert-butyl chloroacetate. This approach minimizes the use of hazardous solvents during the reaction and isolation stages.
Step 1: N-Alkylation
- Imidazole is reacted with an equimolar amount of tert-butyl chloroacetate in the presence of powdered potassium carbonate as a base.
- The reaction proceeds in a solvent-free medium, producing imidazol-1-yl-acetic acid tert-butyl ester.
- The ester is isolated by adding water to the reaction mixture, causing the ester to precipitate, which is then filtered off.
Step 2: Hydrolysis and Hydrochloride Salt Formation
- The isolated tert-butyl ester undergoes aqueous hydrolysis to yield imidazol-1-yl-acetic acid.
- Subsequent treatment with hydrochloric acid converts the acid into its hydrochloride salt.
- The final product has high purity with di-acid impurity less than 0.5%.
- Solvent-free reaction reduces environmental hazards.
- Simple work-up with water suspension and filtration avoids solvent evaporation and recrystallization.
- High yield and purity.
- Shorter process time.
| Parameter | Details |
|---|---|
| Reactants | Imidazole, tert-butyl chloroacetate |
| Base | Potassium carbonate (powdered) |
| Medium | Solvent-free |
| Isolation | Water suspension and filtration |
| Hydrolysis | Aqueous hydrolysis followed by HCl treatment |
| Purity | Di-acid impurity < 0.5% |
| Yield | High (not explicitly quantified but reported efficient) |
This method was detailed in a green chemistry study emphasizing solvent-free conditions and practical isolation techniques.
Multi-Step Synthesis via Benzyl 2-Chloroacetate Intermediate
Overview:
Another efficient and economic method involves three main steps, starting from benzyl alcohol and chloroacetyl chloride, followed by reaction with imidazole and acidic hydrolysis.
Step 1: Formation of Benzyl 2-Chloroacetate
- Benzyl alcohol reacts with chloroacetyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) as a base catalyst.
- The reaction is carried out in dichloromethane solvent at controlled temperatures.
- The product benzyl 2-chloroacetate is isolated by solvent evaporation and precipitation.
Step 2: N-Alkylation with Imidazole
- Benzyl 2-chloroacetate is reacted with imidazole in dimethylformamide (DMF) containing potassium carbonate at room temperature for 24 hours.
- This yields benzyl 2-(1H-imidazol-1-yl)acetate.
Step 3: Acidic Hydrolysis
- The benzyl ester undergoes hydrolysis by treatment with 10% hydrochloric acid at 65°C for 24 hours.
- This converts the ester into 2-(1H-imidazol-1-yl)acetic acid.
- The acid can then be converted to its hydrochloride salt.
- High yield and good purity.
- The process is suitable for scale-up.
- Uses readily available reagents.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1. Benzyl 2-chloroacetate formation | Benzyl alcohol + chloroacetyl chloride + DIPEA, DCM solvent, 10-20°C to 50-55°C | Benzyl 2-chloroacetate | 66 |
| 2. N-Alkylation | Benzyl 2-chloroacetate + imidazole + K2CO3, DMF, RT, 24 h | Benzyl 2-(1H-imidazol-1-yl)acetate | Not specified |
| 3. Hydrolysis | 10% HCl, 65°C, 24 h | 2-(1H-imidazol-1-yl)acetic acid | Good yield |
This method provides a mechanistic pathway involving nucleophilic substitution (SN2) and acid-catalyzed hydrolysis.
Industrial-Scale Synthesis via Chloroacetylation and Extraction
Overview:
A patent describes a process involving chloroacetyl chloride reacting with imidazole in the presence of benzyl alcohol and acetonitrile solvent, followed by extraction and purification steps.
- Chloroacetyl chloride is slowly added to a mixture of imidazole, benzyl alcohol, and acetonitrile at 10-20°C.
- The mixture is stirred at 50-55°C for 12 hours.
- Acetonitrile is removed under vacuum.
- Water is added and the product is extracted into ethyl acetate.
- The organic layer is washed with sodium bicarbonate solution and water, then concentrated to yield benzyl 1-imidazolylacetate.
- Subsequent steps convert this intermediate to the acid and hydrochloride salt.
- Well-established industrial process.
- Efficient extraction and purification.
- Scalable.
| Parameter | Details |
|---|---|
| Reactants | Imidazole, chloroacetyl chloride, benzyl alcohol |
| Solvent | Acetonitrile |
| Reaction temperature | 10-20°C addition, 50-55°C stirring |
| Purification | Extraction with ethyl acetate, washing |
| Product | Benzyl 1-imidazolylacetate (intermediate) |
This method is supported by patent literature and industrial practice.
Hydrochloride Salt Formation and Further Conversion
The hydrochloride salt of 2-(1H-imidazol-1-yl)acetic acid is typically obtained by treating the free acid with hydrochloric acid in aqueous medium. This step is crucial for isolating the compound in a stable crystalline form suitable for pharmaceutical applications.
- Hydrochloride salt formation is generally conducted after hydrolysis of esters or intermediates.
- Conditions vary but often involve mild heating (20-100°C) for several hours.
- The salt can be isolated by crystallization from aqueous or aqueous-antisolvent mixtures.
This step is also part of the preparation of related bisphosphonate compounds, where 2-(1H-imidazol-1-yl)acetic acid hydrochloride is a precursor.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(1H-imidazol-1-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by other groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Titanium Tetrachloride: Used for ester cleavage in the synthesis process.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that imidazole derivatives exhibit anticonvulsant properties. In one study, compounds related to 2-(1H-imidazol-1-yl)acetic acid were synthesized and tested for their neuroprotective effects against seizures. The results demonstrated that certain derivatives displayed significant anticonvulsant activity without notable neurotoxicity .
Role as a Drug Intermediate
2-(1H-imidazol-1-yl)acetic acid hydrochloride serves as a crucial intermediate in the synthesis of more complex pharmaceuticals. One prominent application is its conversion into zoledronic acid, a medication used to treat osteoporosis and certain cancers. The efficient synthesis of this compound highlights the importance of imidazole derivatives in medicinal chemistry .
Case Study 1: Synthesis of Zoledronic Acid
In a study published in the Asian Journal of Green Chemistry, researchers developed an environmentally friendly synthesis pathway for imidazol-1-yl-acetic acid hydrochloride that culminated in the production of zoledronic acid. This method showcased high yields and purity levels, emphasizing the compound's utility as a precursor for significant therapeutic agents .
Case Study 2: Anticonvulsant Research
Another investigation focused on the structure-activity relationship (SAR) of various imidazole-containing compounds, including those derived from 2-(1H-imidazol-1-yl)acetic acid. The study identified key structural features that contributed to enhanced anticonvulsant activity, providing insights for future drug design targeting neurological disorders .
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with various molecular targets. For instance, in the synthesis of zoledronic acid, the compound inhibits osteoclast action and bone resorption by interfering with the mevalonate pathway . This pathway is crucial for the synthesis of cholesterol and other isoprenoids, which are essential for cell membrane integrity and function .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Solubility and Reactivity
- 2-(1H-Imidazol-1-yl)acetic acid HCl : Highly water-soluble due to the hydrophilic imidazole and HCl salt. Reacts with phosphorus trichloride to form bisphosphonates .
- 2-[4-(1H-Imidazol-1-yl)phenyl]acetic acid HCl : Reduced solubility compared to the parent compound due to the hydrophobic phenyl group .
Biological Activity
2-(1H-imidazol-1-yl)acetic acid hydrochloride, also known as imidazol-1-yl-acetic acid hydrochloride, has garnered attention in the scientific community due to its diverse biological activities. This compound is characterized by its imidazole ring, which is known for contributing to various pharmacological properties.
- Chemical Formula : CHNO·HCl
- Molecular Weight : 126.11 g/mol
- CAS Number : 22884-10-2
- Solubility : Highly soluble in water (up to 90.1 mg/ml) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with imidazole derivatives exhibit significant activity against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the efficacy of several imidazole derivatives, including this compound, against human triple-negative breast cancer and melanoma cell lines. The findings revealed that at a concentration of 100 µM, certain derivatives reduced cell viability significantly .
| Compound | Cell Line | EC (µM) |
|---|---|---|
| 2-(1H-imidazol-1-yl)acetic acid | MDA-MB-231 | 20.5 ± 3.6 |
| Other Active Compounds | IGR39 | 27.8 ± 2.8 |
The compound demonstrated a higher potency compared to others tested, indicating its potential as a lead compound for further development in cancer therapy.
Antibacterial Activity
In addition to its anticancer properties, this compound has shown promising antibacterial activity. Studies have reported that imidazole derivatives can effectively inhibit the growth of various bacterial strains.
Antibacterial Efficacy
A comparative analysis of imidazole derivatives against common bacterial pathogens revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 40 µg/mL |
| S. aureus | 30 µg/mL |
| P. aeruginosa | 50 µg/mL |
The compound exhibited comparable inhibition zones to standard antibiotics, suggesting its potential utility in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to the presence of the imidazole ring. This interaction can lead to modulation of enzyme activity and disruption of cellular processes in both cancerous and bacterial cells.
Q & A
Q. 1.1. What are the standard synthetic routes for 2-(1H-imidazol-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via N-alkylation of imidazole with tert-butyl chloroacetate, followed by non-aqueous ester cleavage using titanium tetrachloride (TiCl₄) under mild conditions . Key factors include:
- Reagent stoichiometry : Excess imidazole ensures complete alkylation.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Post-reaction workup : Ethyl acetate/water partitioning removes unreacted reagents, improving purity.
Yield optimization (up to 85%) requires precise temperature control (20–25°C) to minimize side reactions like over-alkylation .
Q. 1.2. How is the anticonvulsant activity of imidazole derivatives like this compound assessed in preclinical models?
Anticonvulsant efficacy is tested using:
- Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) assays : These models evaluate seizure suppression and neurotoxicity.
- Dose-response studies : Effective doses (ED₅₀) are determined, with neurotoxicity indices (TD₅₀/ED₅₀) calculated to assess therapeutic windows.
In one study, derivatives of this compound showed ED₅₀ values of 20.5 µM in MDA-MB-231 cancer cells, suggesting dual therapeutic potential .
Q. 1.3. What analytical methods are used to confirm the structural integrity of this compound?
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., imidazole ring protons at δ 7.2–7.8 ppm).
- HPLC : Quantifies purity (>95% in optimized syntheses) .
- X-ray crystallography : Validates molecular geometry (e.g., bond angles and torsion via SHELX refinement) .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in biological activity data for imidazole derivatives across different assay systems?
Conflicting results (e.g., anticonvulsant vs. neurotoxic effects) require:
- Mechanistic profiling : Compare target engagement (e.g., GABA receptor binding vs. ion channel modulation) using radioligand assays .
- Metabolic stability assays : Liver microsome studies identify if differential metabolite formation explains activity variations .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile in vitro/in vivo disparities .
Q. 2.2. What challenges arise in scaling up the synthesis of this compound for drug intermediate applications?
Key issues include:
- Ester cleavage scalability : TiCl₄ is corrosive and requires strict anhydrous conditions. Alternative methods (e.g., enzymatic cleavage) are being explored .
- Purity vs. yield trade-offs : Industrial processes prioritize purity (>99%) via recrystallization (ethanol/water mixtures), but this reduces yields by 15–20% .
- Regulatory compliance : Impurity profiling (e.g., genotoxic nitrosamine limits) necessitates LC-MS/MS validation .
Q. 2.3. How does this compound interact with bone resorption pathways in the context of zoledronic acid synthesis?
The compound inhibits osteoclast activity by:
- Mevalonate pathway disruption : Blocks farnesyl pyrophosphate synthase, preventing prenylation of GTPases essential for osteoclast function .
- Calcium chelation : The acetic acid moiety binds Ca²⁺, reducing hydroxyapatite dissolution.
Mechanistic studies use TRAP staining and pit formation assays on osteoclast cultures to quantify inhibition .
Q. 2.4. What strategies mitigate degradation of this compound in long-term stability studies?
- pH control : Buffered solutions (pH 4–6) prevent hydrolysis of the imidazole ring.
- Lyophilization : Freeze-drying extends shelf life (>24 months) by reducing water-mediated degradation.
- Degradant identification : LC-HRMS identifies major degradants (e.g., imidazole-1-acetic acid) for formulation adjustments .
Methodological Case Studies
Q. 3.1. Case Study: Synthesis of Zoledronic Acid
- Step 1 : this compound is converted to a bisphosphonate via reaction with phosphorus trichloride and subsequent hydrolysis .
- Step 2 : Crystallization with anti-solvents (e.g., acetone) yields monohydrate forms with >98% purity.
- Key data : XRD confirms crystal structure (SHELX refinement), while ³¹P NMR verifies bisphosphonate formation .
Q. 3.2. Case Study: SAR Analysis for Anticancer Derivatives
- Structural modifications : Adding hydrophobic groups (e.g., benzyl) enhances membrane permeability, reducing EC₅₀ values from 27.8 µM to 12.3 µM in melanoma models .
- Validation : Flow cytometry (Annexin V/PI staining) confirms apoptosis induction in treated cells .
Data Contradictions and Resolution
Q. 4.1. Conflicting Reports on Neurotoxicity
- Issue : Some studies report neurotoxicity at 100 µM, while others show safety up to 200 µM.
- Resolution : Species-specific metabolism (rat vs. human microsomes) and assay endpoints (viability vs. synaptic function) explain discrepancies .
Q. 4.2. Variability in Anticancer Activity Across Cell Lines
- Root cause : Differential expression of imidazole-targeted receptors (e.g., histamine H₃ receptors in triple-negative breast cancer).
- Solution : CRISPR screens identify genetic modifiers of drug response .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
